molecular formula C18H15BrN2O3S B11983963 N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide

N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11983963
M. Wt: 419.3 g/mol
InChI Key: HPAHDWHPYBCYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of thiazoles This compound is characterized by the presence of a bromophenyl group, a thiazole ring, and a methoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a bromophenyl derivative with a suitable thioamide under specific conditions.

    Acylation Reaction: The thiazole intermediate is then subjected to an acylation reaction with 4-methoxyphenyl acetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl and thiazole moieties are known to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-Chlorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide
  • N-(4-(4-Fluorophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide
  • N-(4-(4-Methylphenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(4-(4-Bromophenyl)-2-oxo-1,3-thiazol-3(2H)-YL)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C18H15BrN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-2-oxo-1,3-thiazol-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H15BrN2O3S/c1-24-15-8-2-12(3-9-15)10-17(22)20-21-16(11-25-18(21)23)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

HPAHDWHPYBCYRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NN2C(=CSC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.